molecular formula C31H42N4O4 B1250506 Frangufoline

Frangufoline

Cat. No. B1250506
M. Wt: 534.7 g/mol
InChI Key: TVUQUDJOLFMOKT-SPZUWTHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Frangufoline is a natural product found in Ziziphus nummularia, Ziziphus jujuba, and other organisms with data available.

Scientific Research Applications

Metabolic Cleavage in Rodents

Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, exhibits sedative properties. In rodents, it is rapidly converted to a substituted linear tripeptide, M1, through an enzymatic process. This conversion occurs both in vitro and in vivo and does not require low molecular weight cofactors. The cleavage of the enamide bond in this compound is essential to this metabolic process, and certain enzyme inhibitors can affect the reaction. This study suggests a potential mechanism for this compound's metabolic transformation, with implications for understanding its pharmacokinetics and pharmacodynamics in rodent models (Suh et al., 1997).

Sedative Principles in Zizyphus Seeds

The seeds of Zizyphus vulgaris var. spinosus were found to contain this compound (sanjoinine-A), a compound characterized for its sedative properties. Additionally, the study noted the formation of a more active artifact, sanjoinine-Ahl, upon heat treatment of sanjoinine-A, providing scientific evidence for the traditional practice of roasting these seeds in Oriental medicine (Han & Park, 1987).

Binding to Calmodulin

In rat brain cytoplasm, sanjoinine-A (this compound) showed binding affinity to calmodulin, a calcium-binding messenger protein. This binding was calcium ion-dependent and occurred at two sets of binding sites. The study elucidates the molecular interaction of this compound with calmodulin in the brain, suggesting potential neurological implications (Han et al., 1993).

Isolation from Various Plant Species

This compound has been isolated from several plant species, including Zizyphus jujuba, Z. nummularia, and Euonymus europaeus. These studies contribute to the understanding of the natural occurrence and chemical diversity of this compound in different plant species, with implications for its sourcing and potential therapeutic applications (Devi et al., 1987; Bishay et al., 1973).

Antibacterial Activity

This compound was identified as one of several cyclopeptide alkaloids from Discaria americana with promising antibacterial activity. This study indicates the potential of this compound as a bioactive compound in developing new antibacterial agents (Dahmer et al., 2019).

properties

Molecular Formula

C31H42N4O4

Molecular Weight

534.7 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide

InChI

InChI=1S/C31H42N4O4/c1-20(2)18-25-29(36)32-17-16-22-12-14-24(15-13-22)39-28(21(3)4)27(31(38)33-25)34-30(37)26(35(5)6)19-23-10-8-7-9-11-23/h7-17,20-21,25-28H,18-19H2,1-6H3,(H,32,36)(H,33,38)(H,34,37)/b17-16-/t25-,26-,27-,28-/m0/s1

InChI Key

TVUQUDJOLFMOKT-SPZUWTHGSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@H]([C@@H](C(=O)N1)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C)C(C)C

Canonical SMILES

CC(C)CC1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C(C)C

synonyms

frangufoline
frangufoline, (3R-(3R*,4S*(R*),7S*))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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